N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide
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Overview
Description
N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide, also known as BCE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BCE is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.82 g/mol.
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it is difficult to describe its mode of action in detail. Based on its chemical structure, it is likely that n-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide’s action are currently unknown. These effects would be determined by the compound’s specific targets and mode of action .
Action Environment
The action, efficacy, and stability of N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide can be influenced by various environmental factors. These may include the pH and composition of the biological medium, the presence of other interacting molecules, and physical factors such as temperature and pressure .
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide is its potent anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide is also relatively easy to synthesize, and its synthesis method is well-established. However, one of the limitations of N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Future Directions
There are several future directions for the research on N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide. One area of research is the development of new drugs based on N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide for the treatment of cancer and other diseases. Another area of research is the investigation of the mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide and its effects on various cellular processes. Additionally, further research is needed to explore the potential applications of N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide in the field of neuroscience and the treatment of neurodegenerative diseases such as Alzheimer's disease.
Synthesis Methods
The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide involves the reaction between 2-benzoyl-4-chloroaniline and 4-ethoxybenzoyl chloride in the presence of a base catalyst. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide has been extensively studied for its potential applications in various fields of research. One of the most significant applications of N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide is in the development of new drugs for the treatment of cancer. N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide has been shown to have potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
In addition to its anticancer activity, N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide has also been studied for its potential applications in the field of neuroscience. N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide has been shown to have neuroprotective effects and can prevent neuronal cell death caused by oxidative stress. N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide has also been studied for its potential applications in the treatment of Alzheimer's disease, as it can inhibit the aggregation of beta-amyloid peptides, which are known to play a role in the development of the disease.
properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO3/c1-2-27-18-11-8-16(9-12-18)22(26)24-20-13-10-17(23)14-19(20)21(25)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIWMAPVAWSEIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide |
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